Phenyl ethenylcarbamate
Description
Properties
CAS No. |
34986-54-4 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
phenyl N-ethenylcarbamate |
InChI |
InChI=1S/C9H9NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11) |
InChI Key |
GVBOKQZLJJPVRJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Hofmann Rearrangement-Based Methods
The Hofmann rearrangement represents one of the classical approaches that can be adapted for phenyl ethenylcarbamate synthesis. This method involves the conversion of primary carboxamides to carbamates with the loss of one carbon atom. For this compound preparation, this would require:
- Preparation of an appropriate acrylamide derivative
- Treatment with oxidizing agents such as iodine(III) reagents, lead tetraacetate, or benzyltrimethylammonium tribromide
- Rearrangement in the presence of phenol to capture the intermediate isocyanate
While this approach has been successfully employed for various carbamates, the presence of the vinyl functionality presents additional challenges regarding selectivity and stability under the reaction conditions.
Curtius Rearrangement Pathway
The Curtius rearrangement offers another traditional route involving the thermal decomposition of acyl azides to isocyanates. For this compound synthesis, a viable pathway would involve:
- Preparation of vinyl acyl azide from appropriate precursors
- Thermal decomposition to generate vinyl isocyanate
- Reaction with phenol to form the target carbamate
This method has demonstrated effectiveness for various carbamate structures, though careful temperature control is essential to prevent side reactions of the vinyl functionality.
Modern Preparation Methods
Vinyl Carbonate Intermediates
A significant advancement in this compound synthesis involves the use of vinyl carbonates as key intermediates. This approach avoids hazardous reagents like phosgene and organomercury compounds, offering a more environmentally friendly synthetic route.
The method involves preparing vinyl carbonates represented by the formula CH₂=CHOC(O)X₁R₁, where X₁ is oxygen or sulfur and R₁ is a substituted or unsubstituted group. The synthesis proceeds through:
- Reaction of appropriate precursors with Group IA metal salts (M₁-X₂)
- Use of phase transfer catalysis in organic solvents
- Subsequent transformation to form the vinyl carbamate structure
This approach can be modified for N-vinyl carbamate formation through selective reaction pathways and appropriate choice of reagents. The use of crown ethers, particularly 18-crown-6, as phase transfer catalysts has shown significant improvements in reaction efficiency.
Direct Carbamoylation with Activated Carbonates
Direct carbamoylation using activated carbonates represents one of the most practical approaches for this compound synthesis. This method employs various alkoxycarbonylating agents, including:
- p-Nitrophenyl chloroformate (PNPCOCl)
- 1,1-Bis[6-(trifluoromethyl)benzotriazolyl] carbonates (BTBC)
- Di(2-pyridyl) carbonate (DPC)
- N,N'-Disuccinimidyl carbonate (DSC)
The general synthetic pathway involves:
- Formation of an activated phenyl carbonate intermediate
- Reaction with a vinyl amine source under controlled conditions
- Purification to obtain the desired carbamate
Table 1: Examples of Activated Carbonates for Carbamate Synthesis
The carbonyldiimidazole (CDI) coupling approach offers particularly mild reaction conditions and has been successfully employed for similar carbamates. For this compound synthesis, this would involve:
- Reaction of phenol with carbonyldiimidazole in dichloromethane
- Addition of vinyl amine or a suitable precursor
- Controlled reaction conditions to ensure selective formation of the N-vinyl carbamate
One-Pot Synthesis Approaches
One-pot synthesis methods offer streamlined approaches that reduce the number of isolation and purification steps. For this compound, an adapted approach based on methyl N-phenyl carbamate synthesis would involve:
- Reaction of phenol, urea, and a suitable vinyl amine source
- Catalysis using metal oxides such as Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors
- Staged temperature control, typically starting at 130°C and then elevating to 160°C
- Continuous removal of ammonia through purge gas to drive the reaction to completion
This approach offers advantages in terms of atom economy and process simplicity, though optimization of reaction conditions is crucial for achieving high selectivity.
Carbon Dioxide Utilization Methods
Environmental considerations have led to increased interest in carbon dioxide utilization for carbamate synthesis. For this compound, this approach would involve:
- Generation of a carbamate anion through reaction of carbon dioxide with a vinyl amine source
- Reaction with appropriate phenyl derivatives under controlled conditions
- Optimization of pressure and temperature parameters
This method has demonstrated effectiveness for various carbamates using cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, with N,N-dimethylformamide (DMF) as the preferred solvent.
Catalytic Systems for Enhanced Efficiency
Catalytic systems play a crucial role in optimizing this compound synthesis, particularly for one-pot approaches and carbon dioxide utilization methods.
Metal Oxide Catalysts
Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have demonstrated high efficiency for carbamate synthesis via dimethyl carbonate aminolysis. For a related compound:
- Catalysts containing 2.5% cerium showed aminolysis activity with conversion rates of 95.8%
- Selectivity for the carbamate product reached 81.6%
- Overall yield achieved 78.2%
- The catalyst demonstrated excellent recyclability potential
These catalysts operate through both Lewis acid and base sites, facilitating the nucleophilic attack and subsequent transformation to the carbamate structure.
Phase Transfer Catalysis
Phase transfer catalysts, particularly crown ethers like 18-crown-6, have shown significant enhancement of reaction efficiency in vinyl carbonate synthesis. These catalysts facilitate the interaction between organic and inorganic reagents, improving reaction rates and selectivity.
For metal fluoride-mediated reactions, particularly with Group IA metal fluorides such as sodium fluoride, potassium fluoride, and lithium fluoride, phase transfer catalysis provides critical assistance in overcoming solubility limitations.
Practical Considerations in Synthesis
Solvent Selection and Optimization
Solvent selection significantly impacts reaction efficiency and product purity in this compound synthesis. Optimal solvents for various synthetic approaches include:
- For vinyl carbonate pathways: Ether-like solvents such as diethyl ether, tetrahydrofuran, and methyl-t-butyl ether
- For direct carbamoylation: Dichloromethane, acetonitrile, and toluene
- For carbonyldiimidazole coupling: Dichloromethane and chloroform
- For one-pot synthesis: Alcohols including methanol, ethanol, and propanol
The selection criteria should account for reactant solubility, reaction temperature requirements, and compatibility with subsequent purification procedures.
Temperature and Pressure Control
Reaction conditions, particularly temperature and pressure, play critical roles in controlling selectivity and preventing decomposition of sensitive intermediates. For this compound synthesis:
- Vinyl carbonate methods typically require carefully controlled temperatures to prevent side reactions
- One-pot synthesis benefits from staged temperature protocols, with initial reaction at lower temperatures (130°C) followed by elevation to higher temperatures (160°C)
- Carbon dioxide utilization methods typically require pressurized conditions (0.3-1.0 MPa)
Purification Strategies
Purification of this compound presents challenges due to potential byproducts and unreacted starting materials. Effective purification techniques include:
- Wiped film evaporation (WFE)
- Column chromatography (including flash and pressure variants)
- Selective reactivity approaches for removing specific impurities
- Low-temperature crystallization and trituration
- Zone refining for high-purity requirements
For laboratory-scale synthesis, column chromatography using 20-40% ethyl acetate in hexane has demonstrated effectiveness for similar carbamates.
Comparative Analysis of Preparation Methods
A critical evaluation of the various preparation methods for this compound reveals important considerations for selecting the most appropriate synthetic approach based on specific requirements.
Table 2: Comparative Analysis of Preparation Methods
*Note: Yield values are estimated based on similar reactions reported in the literature, as specific data for this compound synthesis is limited.
Chemical Reactions Analysis
Types of Reactions
Phenyl ethenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl carbamate derivatives, while reduction can produce phenyl ethylamine. Substitution reactions can result in various substituted phenyl carbamates.
Scientific Research Applications
Phenyl ethenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of phenyl ethenylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated by the formation of hydrogen bonds and other non-covalent interactions with the enzyme’s active site. The phenyl group can also participate in π-π interactions with aromatic residues in the enzyme, further stabilizing the enzyme-inhibitor complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on phenyl carbamate derivatives reported in the evidence, highlighting their structural features, properties, and research findings.
Table 1: Structural and Molecular Comparison of Phenyl Carbamates
Key Findings and Comparisons
Structural Variations and Physicochemical Properties Ethyl phenylcarbamate (C₉H₁₁NO₂) is a simple carbamate with a phenyl group directly bonded to the nitrogen. Its molecular weight (165.19) and esterified ethyl group make it a model compound for studying hydrolysis and bioactivity . Its higher molecular weight (181.19) and HRMS data suggest stability in aqueous ethanol-mediated syntheses . Chlorophenyl carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl derivatives) exhibit enhanced lipophilicity due to chlorine substituents, as demonstrated by HPLC log k values . This property is critical for membrane permeability in drug design.
Analytical and Synthetic Methods Spectrophotometric Detection: Methods for phenyl compounds like phenylephrine (a structurally related phenyl derivative) involve coupling with 2-aminobenzothiazole in alkaline media, forming stable azo dyes with λₘₐₓ = 510 nm and ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ . Similar techniques could apply to phenyl carbamates. Synthesis: Catalyst-free aqueous ethanol methods are effective for synthesizing carbamate derivatives, as seen in pyrimidine-dione-carbamate hybrids (melting points: 206–208°C; HRMS confirmation) .
Applications Pharmaceutical Intermediates: Ethyl phenylcarbamate derivatives are precursors in drug synthesis, particularly for decongestants and vasoconstrictors . Agrochemicals: Fenoxycarb (a phenoxy-substituted carbamate) is used as an insect growth regulator, highlighting the role of substituents in bioactivity .
Table 2: Key Research Findings for Selected Compounds
Q & A
Q. What are the established synthetic routes for phenyl ethenylcarbamate, and how do reaction conditions influence yield?
this compound can be synthesized via carbamate-forming reactions, such as the reaction of ethenylamine with phenyl chloroformate in anhydrous solvents (e.g., THF or dichloromethane) under inert atmospheres. Key factors include temperature control (0–25°C), stoichiometric ratios, and the use of bases like triethylamine to neutralize HCl byproducts. Reaction efficiency can be optimized using Design of Experiments (DoE), as demonstrated in carbamate synthesis studies employing central composite designs .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Common methods include liquid-liquid extraction to remove polar impurities, followed by recrystallization using solvent pairs (e.g., ethyl acetate/hexane) or column chromatography with silica gel and gradients of non-polar to polar solvents. Purity validation via HPLC (C18 columns, UV detection at 254 nm) is advised, referencing protocols for analogous carbamates .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 37°C. Monitor degradation kinetics using UHPLC-MS/MS, with quantification against a stable internal standard (e.g., deuterated analogs). Compare half-life (t½) values across pH levels, as done for ethyl carbamate in regulatory assessments .
Advanced Research Questions
Q. What analytical challenges arise in quantifying trace this compound in biological matrices, and how can they be mitigated?
Challenges include low volatility, matrix interference, and thermal instability. Derivatization with agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances GC-MS detectability. For LC-MS/MS, employ hydrophilic interaction liquid chromatography (HILIC) to retain polar metabolites. Validate methods using matrix-matched calibration curves, as outlined in FDA ethyl carbamate guidelines .
Q. How can computational modeling predict the environmental fate or metabolic pathways of this compound?
Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation half-lives and metabolites. Tools like EPI Suite™ or molecular docking simulations (e.g., CYP450 enzyme interactions) can predict oxidation sites. Cross-validate predictions with in vitro microsomal assays, referencing EFSA’s risk assessment frameworks .
Q. What strategies resolve contradictions in hazard classifications for structurally similar carbamates?
Perform comparative toxicogenomics using in vitro assays (e.g., Ames test for mutagenicity, mitochondrial toxicity assays). Contrast results with structural analogs like tert-butyl carbamates (non-hazardous ) versus Schedule I opioids (e.g., fentanyl derivatives ). Systematic reviews following PRISMA guidelines can synthesize conflicting data .
Q. How can researchers design a systematic review to evaluate this compound’s pharmacological potential?
Adopt Cochrane Collaboration protocols: define inclusion/exclusion criteria (e.g., in vitro/in vivo studies), extract data on efficacy/toxicity endpoints, and assess bias via ROBINS-I tool. Meta-analyses should address heterogeneity using random-effects models, as applied in ethyl carbamate exposure studies .
Methodological Tables
Table 1. Comparison of Analytical Methods for Carbamate Quantification
| Method | Derivatization | LOD (ng/mL) | Matrix | Reference |
|---|---|---|---|---|
| GC-MS | BSTFA | 0.5 | Fish tissue | |
| UHPLC-MS/MS | None | 0.1 | Human plasma | |
| HILIC-HRMS | PFPA | 0.05 | Environmental |
Table 2. Key Synthetic Parameters for Carbamate Derivatives
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Phenyl chloroformate | THF | 0–25 | 78 | 99.2 |
| Ethenylamine | DCM | 10 | 65 | 97.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
